molecular formula C3HCl6F B15290922 1,1,1,2,2,3-Hexachloro-3-fluoropropane CAS No. 422-26-4

1,1,1,2,2,3-Hexachloro-3-fluoropropane

Katalognummer: B15290922
CAS-Nummer: 422-26-4
Molekulargewicht: 268.7 g/mol
InChI-Schlüssel: FVFRHJRSCRWRPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2,2,3-Hexachloro-3-fluoropropane is a halogenated organic compound with the molecular formula C₃HCl₆F. It is characterized by the presence of six chlorine atoms and one fluorine atom attached to a three-carbon propane backbone. This compound is known for its high density and boiling point, making it a subject of interest in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1,1,1,2,2,3-hexachloro-3-fluoropropane typically involves the halogenation of a suitable precursor. One common method is the reaction of tetrachloroethylene with hydrogen fluoride in the presence of a catalyst such as aluminum chloride. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar halogenation reactions, optimized for large-scale synthesis and high yield .

Analyse Chemischer Reaktionen

1,1,1,2,2,3-Hexachloro-3-fluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2,3-Hexachloro-3-fluoropropane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1,1,2,2,3-hexachloro-3-fluoropropane exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple chlorine and fluorine atoms allows for strong intermolecular interactions, which can influence the reactivity and stability of the compound. These interactions are crucial in its role as a reagent in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

1,1,1,2,2,3-Hexachloro-3-fluoropropane can be compared to other halogenated propanes, such as:

  • 1,1,1,2,3,3-Hexachloro-2-fluoropropane
  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 1,1,1,2,2,3,3-Heptachloro-3-fluoropropane

These compounds share similar halogenation patterns but differ in the number and position of halogen atoms. The unique combination of six chlorine atoms and one fluorine atom in this compound gives it distinct physical and chemical properties, making it particularly useful in specific applications .

Eigenschaften

CAS-Nummer

422-26-4

Molekularformel

C3HCl6F

Molekulargewicht

268.7 g/mol

IUPAC-Name

1,1,1,2,2,3-hexachloro-3-fluoropropane

InChI

InChI=1S/C3HCl6F/c4-1(10)2(5,6)3(7,8)9/h1H

InChI-Schlüssel

FVFRHJRSCRWRPY-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(Cl)(Cl)Cl)(Cl)Cl)(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.